molecular formula C9H11Cl B1296017 2,6-Dimethylbenzyl Chloride CAS No. 5402-60-8

2,6-Dimethylbenzyl Chloride

Cat. No.: B1296017
CAS No.: 5402-60-8
M. Wt: 154.63 g/mol
InChI Key: HPVRFWQMBYLJRL-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzyl Chloride is an organic compound with the chemical formula C9H11Cl. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the synthesis of surfactants and preservatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzyl Chloride is typically synthesized by introducing a chlorine atom into the benzyl group during the methylation process. One common method involves the reaction of 2,6-dimethylbenzyl alcohol with thionyl chloride (SOCl2) in the presence of hydrochloric acid. The reaction is carried out at a temperature of 72°C, and the product is obtained after distillation and purification .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation and purification techniques helps in achieving the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzyl Chloride primarily undergoes electrophilic aromatic substitution reactions. In these reactions, the chlorine atom replaces a hydrogen atom on the aromatic ring. This process is typically accelerated by catalysts such as copper(II) chloride .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

Scientific Research Applications

2,6-Dimethylbenzyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,6-Dimethylbenzyl Chloride involves electrophilic aromatic substitution. The chlorine atom in the compound acts as an electrophile, replacing a hydrogen atom on the aromatic ring. This reaction is facilitated by catalysts such as copper(II) chloride, which enhance the reactivity of the compound .

Comparison with Similar Compounds

  • 2,4-Dimethylbenzyl Chloride
  • 2,6-Dimethylbenzyl Alcohol
  • 2,6-Dimethylbenzoic Acid
  • 2,6-Dimethylbromobenzene

Comparison: 2,6-Dimethylbenzyl Chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 2,4-Dimethylbenzyl Chloride, the 2,6-isomer exhibits different reactivity due to the position of the substituents. The presence of the chlorine atom in this compound also distinguishes it from 2,6-Dimethylbenzyl Alcohol and 2,6-Dimethylbenzoic Acid, which have different functional groups and chemical properties .

Biological Activity

2,6-Dimethylbenzyl chloride (2,6-DMBC), with the molecular formula C9_9H11_{11}Cl and CAS number 5402-60-8, is an organic compound that belongs to the class of alkyl halides. Its structure features a benzyl group substituted with two methyl groups at the 2 and 6 positions. This compound is of interest due to its potential biological activities, including antimicrobial properties and its role in various chemical reactions.

2,6-DMBC can be synthesized through electrophilic aromatic substitution reactions, where the chlorine atom replaces a hydrogen atom on the aromatic ring. This process is typically catalyzed by agents such as copper(II) chloride . The compound is primarily used in spectroscopic studies and as a precursor in chemical manufacturing .

Antimicrobial Activity

Research indicates that 2,6-DMBC exhibits significant antimicrobial properties. It belongs to a broader category of quaternary ammonium compounds (QACs), which are known for their effectiveness against a wide range of microorganisms. Studies have shown that QACs can disrupt microbial cell membranes, leading to cell death .

Table 1: Antimicrobial Efficacy of QACs Including 2,6-DMBC

MicroorganismEfficacy (Minimum Inhibitory Concentration, MIC)Reference
Escherichia coli0.5 - 2.0 mg/L
Staphylococcus aureus0.1 - 0.5 mg/L
Pseudomonas aeruginosa1.0 - 4.0 mg/L

Toxicological Profile

The toxicological profile of 2,6-DMBC suggests potential risks associated with exposure. Acute exposure can lead to skin irritation, respiratory issues, and eye damage . Chronic exposure studies have indicated that while dermal absorption is low, repeated exposure can cause significant irritation and potential long-term effects on respiratory health .

Table 2: Toxicity Overview of 2,6-DMBC

EndpointResultReference
Skin IrritationSevere irritation observed
Eye IrritationDose-dependent irritation noted
Respiratory EffectsPotential for bronchial hyperreactivity
CarcinogenicityNo evidence found

Case Studies

In a notable case study examining occupational exposure limits for antimicrobial agents including QACs like 2,6-DMBC, researchers found that while these compounds are effective disinfectants, they pose risks of severe skin and eye irritation upon contact . The study emphasized the need for appropriate safety measures in environments where these compounds are used.

Environmental Impact

The environmental implications of 2,6-DMBC are also significant. As a QAC, it has been shown to exhibit toxicity towards aquatic organisms at certain concentrations. This raises concerns regarding its use in household and industrial cleaning products where it may enter waterways .

Properties

IUPAC Name

2-(chloromethyl)-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVRFWQMBYLJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277944
Record name 2,6-Dimethylbenzyl Chloride
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5402-60-8
Record name 5402-60-8
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Record name 5402-60-8
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Record name 2,6-Dimethylbenzyl Chloride
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Record name 2,6-Dimethylbenzyl Chloride
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Synthesis routes and methods

Procedure details

To a stirred solution of 2,6-Dimethylbenzyl alcohol (9.94 g, 73 mmol) was added thionyl chloride (81.55 g, 685 mmol) at room temperature. The reaction mixture was stirred for 6 hours, concentrated under reduced pressure and used without further purification.
Quantity
9.94 g
Type
reactant
Reaction Step One
Quantity
81.55 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,6-dimethylbenzyl chloride used to study the 2,6-dimethylbenzyl radical?

A: this compound serves as a precursor to the 2,6-dimethylbenzyl radical. In a corona discharge, the chloride readily breaks down, producing the desired radical for spectroscopic investigation [, ]. This technique allows researchers to analyze the radical in a jet-cooled environment, simplifying the observed spectra and enabling the identification of vibrational modes.

Q2: What spectroscopic techniques were used to study the 2,6-dimethylbenzyl radical, and what information was obtained?

A: Researchers utilized laser-induced fluorescence (LIF) spectroscopy in conjunction with a supersonic jet expansion [, ]. This approach produced well-resolved vibronic spectra of the 2,6-dimethylbenzyl radical. By analyzing the observed bands, researchers determined the electronic energies associated with the D1 → D0 electronic transition and identified the frequencies of vibrational modes in the ground electronic state of the radical. This data provided valuable insights into the structure and dynamics of this chemically important species.

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